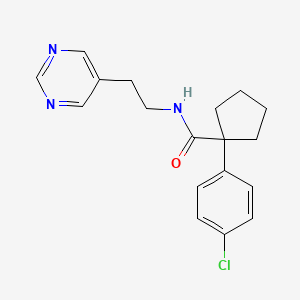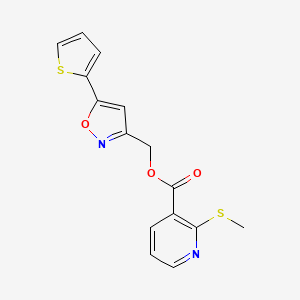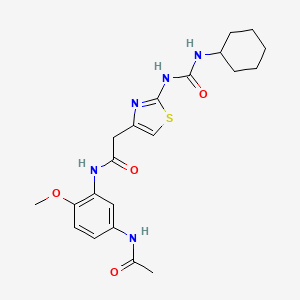
3,3,3-trifluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-trifluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H22F3N3O2S and its molecular weight is 365.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic and Synthetic Applications
Cyclisation Catalysts : Sulfonamides, including trifluoromethanesulfonic acid derivatives, are excellent catalysts for inducing cyclisation reactions to form complex polycyclic systems efficiently. These compounds facilitate the formation of pyrrolidines and homopiperidines, highlighting their role in synthesizing nitrogen-containing heterocycles (Haskins & Knight, 2002).
Reagents in Organic Synthesis : Triflamides and triflimides, which are related to the query compound by their sulfonamide group, are extensively utilized as reagents, catalysts, or additives in numerous chemical reactions due to their high NH-acidity, catalytic activity, and specific chemical properties. Their applications span across organic chemistry, medicine, biochemistry, catalysis, and agriculture, indicating their versatility and utility in facilitating various organic transformations (Moskalik & Astakhova, 2022).
Glycosyl Triflates Formation : The combination of certain sulfonamides with trifluoromethanesulfonic anhydride forms a powerful reagent mix that activates thioglycosides to form glycosyl triflates. This process is crucial for the formation of diverse glycosidic linkages, showcasing the utility of sulfonamide derivatives in carbohydrate chemistry (Crich & Smith, 2001).
Chemical Synthesis and Modification
Nucleophilic Cyclizations : N-[3-(Trifluoromethyl)homoallyl]sulfonamides undergo nucleophilic 5-endo-trig cyclizations to produce substituted pyrrolidines, illustrating the role of trifluoromethyl sulfonamides in synthesizing fluorinated nitrogen heterocycles. This highlights their importance in the development of new synthetic routes for fluorinated compounds (Nadano, Iwai, Mori, & Ichikawa, 2006).
Bromination Reactions : Highly unsaturated trifluoromethanesulfonamide derivatives undergo bromination to yield mixtures of Z- and E-isomeric dibromopropenyl trifluoromethanesulfonamides. This process underscores the reactivity of trifluoromethanesulfonamide derivatives towards halogenation, which is useful for introducing halogen atoms into organic molecules (Shainyan, Ushakova, & Danilevich, 2015).
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O2S/c1-12-10-14(2-6-19-12)21-7-3-13(4-8-21)11-20-24(22,23)9-5-15(16,17)18/h2,6,10,13,20H,3-5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLUBCGUAJERFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2856247.png)
![N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2856248.png)



![Methyl 2-[(2,2-dimethoxyethyl)amino]acetate](/img/structure/B2856256.png)
![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2856259.png)
![7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2856260.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2856261.png)



![N-(2,3-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2856268.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2856269.png)